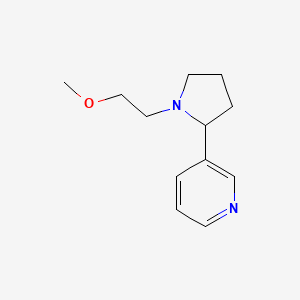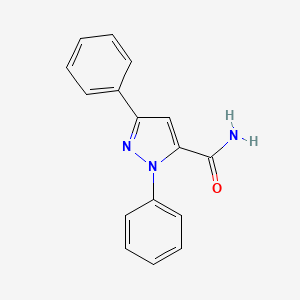![molecular formula C19H20N2OS B6640038 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol, also known as PTZ-TP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a beta-adrenoceptor agonist and has been found to have potential applications in various fields, including neuroscience, pharmacology, and biochemistry. The synthesis of PTZ-TP is a complex process that requires specialized knowledge and equipment. In
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol involves the activation of beta-adrenoceptors. The compound acts as a beta-adrenoceptor agonist and binds to the beta-adrenoceptors in the body. This binding activates the beta-adrenoceptors, which leads to the activation of intracellular signaling pathways. The activation of these pathways leads to various physiological and biochemical effects, including an increase in the levels of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application of the compound. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. In pharmacology, this compound acts as a bronchodilator and has been shown to increase the airflow in the lungs. In biochemistry, this compound has been found to activate beta-adrenoceptor signaling pathways, which leads to various physiological and biochemical effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol is its potential applications in various fields of scientific research. The compound has shown promising results in neuroscience, pharmacology, and biochemistry. Another advantage of this compound is its selectivity for beta-adrenoceptors, which makes it a valuable tool for studying beta-adrenoceptor signaling pathways. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. Additionally, the compound has not been extensively studied in humans, and its long-term effects are not well-understood.
Orientations Futures
There are several future directions for the study of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol. In neuroscience, the compound has shown promising results as an anxiolytic and antidepressant. Future research could focus on the development of this compound as a potential treatment for mood disorders. In pharmacology, this compound has shown potential applications in the treatment of respiratory disorders. Future research could focus on the development of this compound as a bronchodilator for the treatment of asthma and other respiratory disorders. In biochemistry, this compound has shown potential applications in the study of beta-adrenoceptor signaling pathways. Future research could focus on the development of this compound as a tool for studying the role of beta-adrenoceptors in various physiological and biochemical processes.
Conclusion:
This compound, or this compound, is a chemical compound that has shown promising results in various fields of scientific research. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. The compound has potential applications in neuroscience, pharmacology, and biochemistry. This compound acts as a beta-adrenoceptor agonist and has been found to have anxiolytic and antidepressant effects in neuroscience, bronchodilator effects in pharmacology, and the ability to activate beta-adrenoceptor signaling pathways in biochemistry. While there are limitations to the use of this compound in lab experiments, the compound has several potential future directions for scientific research.
Méthodes De Synthèse
The synthesis of 2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol involves a multi-step process that requires the use of specialized equipment and knowledge. The first step involves the synthesis of 2-phenyl-1,3-thiazole-5-carbaldehyde, which is then reacted with N-benzyl-N-methylamine to form the intermediate product. The intermediate product is then reacted with 2-phenylpropan-2-ol in the presence of a reducing agent to form this compound. The synthesis of this compound is a highly specialized process that requires expertise in synthetic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol has shown potential applications in various fields of scientific research. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. In pharmacology, this compound has been found to have potential applications in the treatment of asthma and other respiratory disorders. The compound acts as a bronchodilator and has been shown to increase the airflow in the lungs. In biochemistry, this compound has been found to have potential applications in the study of beta-adrenoceptor signaling pathways.
Propriétés
IUPAC Name |
2-phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-19(22,16-10-6-3-7-11-16)14-20-12-17-13-21-18(23-17)15-8-4-2-5-9-15/h2-11,13,20,22H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMJUDYQEUJGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN=C(S1)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)


![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)


![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)